molecular formula C6H3F2I B1296105 1,4-Difluoro-2-iodobenzene CAS No. 2265-92-1

1,4-Difluoro-2-iodobenzene

Cat. No.: B1296105
CAS No.: 2265-92-1
M. Wt: 239.99 g/mol
InChI Key: WBYVNDUCUMNZPM-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-iodobenzene is an organic compound with the chemical formula C6H3F2I. It is a colorless to pale yellow solid that is not easily soluble in water but is soluble in organic solvents such as ethanol and dimethylformamide. This compound is often used as a starting material or intermediate in organic synthesis and has applications in various fields including medicine, dyes, pesticides, and materials science .

Mechanism of Action

Target of Action

1,4-Difluoro-2-iodobenzene is a type of iodobenzene, which are aromatic compounds containing one or more iodine atoms attached to a benzene Iodobenzenes are known to participate in various organic reactions, such as the sonogashira coupling and heck reaction .

Mode of Action

Iodobenzenes, in general, are known to undergo oxidative addition reactions . In these reactions, the iodobenzene molecule interacts with a metal catalyst, leading to the formation of an organometallic complex. This complex can then participate in various coupling reactions, forming new carbon-carbon bonds .

Biochemical Pathways

It’s worth noting that iodobenzenes are often used in synthetic chemistry for the formation of carbon-carbon bonds . These reactions can lead to the synthesis of various organic compounds, potentially affecting multiple biochemical pathways.

Pharmacokinetics

It has been suggested that the compound has low gastrointestinal absorption and is bbb permeant . The compound’s skin permeation is also low . These properties suggest that the bioavailability of this compound may be limited.

Result of Action

The uv photochemistry of various fluorinated iodobenzenes has been investigated . These studies could provide insights into the potential effects of this compound at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The compound is sensitive to light and should be stored in a cool, dark place . It is also combustible and should be kept away from heat, sparks, open flames, and hot surfaces . These precautions can help maintain the stability and efficacy of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Difluoro-2-iodobenzene is typically synthesized by the reaction of iodobenzene with a fluorinating agent such as aluminum fluoride. The specific reaction conditions and operating methods are determined according to the experimental protocols .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The compound is usually produced in facilities equipped to handle hazardous chemicals and maintain strict safety standards .

Chemical Reactions Analysis

Types of Reactions: 1,4-Difluoro-2-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,4-Difluoro-2-iodobenzene has several scientific research applications:

Comparison with Similar Compounds

  • 2,5-Difluoroiodobenzene
  • Iodobenzene
  • Fluorobenzene
  • Chlorobenzene
  • Bromobenzene

Comparison: 1,4-Difluoro-2-iodobenzene is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination provides distinct reactivity patterns compared to other halobenzenes. For example, the presence of fluorine atoms can influence the electron density of the benzene ring, affecting the compound’s reactivity in substitution and coupling reactions .

Properties

IUPAC Name

1,4-difluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2I/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYVNDUCUMNZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278835
Record name 1,4-Difluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2265-92-1
Record name 2265-92-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Difluoro-2-iodobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Difluoro-2-iodobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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